molecular formula C16H13NO2 B8680451 methyl 1-phenyl-1H-indole-3-carboxylate

methyl 1-phenyl-1H-indole-3-carboxylate

Cat. No. B8680451
M. Wt: 251.28 g/mol
InChI Key: WVGAXYQYTMLRNQ-UHFFFAOYSA-N
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Patent
US09303045B2

Procedure details

A 5 mL screwtop vial containing methyl 1H-indole-3-carboxylate (100 mg, 0.571 mmol) and potassium phosphate (254 mg, 1.199 mmol) was degassed and purged with nitrogen after the addition of each of the following in sequential order: PhMe (1142 μl), bromobenzene (59.7 μl, 0.571 mmol), (1R,2R)—N1,N2-dimethylcyclohexane-1,2-diamine (54.4 μl, 0.342 mmol), and copper(I) iodide (32.6 mg, 0.171 mmol). The vial was sealed, wrapped in aluminum foil, and heated to 110° C. for 24 h. Concentration on silica gel and ISCO purification (20% EtOAc/hexanes) gave the title compound as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
59.7 μL
Type
reactant
Reaction Step Two
Quantity
54.4 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
32.6 mg
Type
catalyst
Reaction Step Five
Name
Quantity
1142 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([O:12][CH3:13])=[O:11])=[CH:2]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Br[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.CN[C@@H]1CCCC[C@H]1NC>[Al].[Cu]I.C1(C)C=CC=CC=1>[C:23]1([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:3]([C:10]([O:12][CH3:13])=[O:11])=[CH:2]2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)OC
Name
Quantity
254 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
59.7 μL
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
54.4 μL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Al]
Step Five
Name
Quantity
32.6 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
1142 μL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
after the addition of each of the following in sequential order
CUSTOM
Type
CUSTOM
Details
The vial was sealed
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
on silica gel and ISCO purification (20% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=C(C2=CC=CC=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.